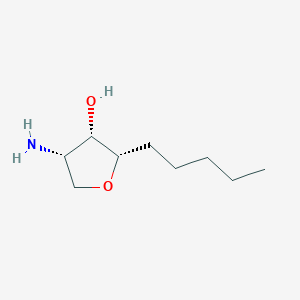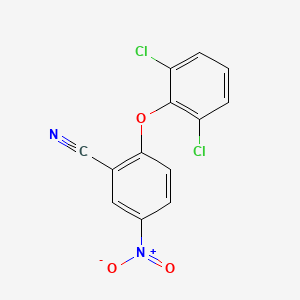
Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with 2,6-dichlorophenoxy and 5-nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-(2,6-dichlorophenoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-(2,6-dichlorophenoxy)-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenol: Shares the dichlorophenoxy group but lacks the benzonitrile and nitro groups.
2-Nitrobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichlorophenoxy group.
2,6-Dichlorobenzonitrile: Contains the dichlorophenoxy and benzonitrile groups but lacks the nitro group.
Uniqueness
Benzonitrile, 2-(2,6-dichlorophenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and dichlorophenoxy groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
82674-07-5 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O3 |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-10-2-1-3-11(15)13(10)20-12-5-4-9(17(18)19)6-8(12)7-16/h1-6H |
Clave InChI |
FTFFUZVVMFWVSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


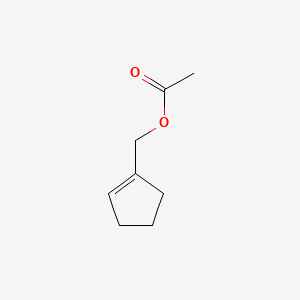
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
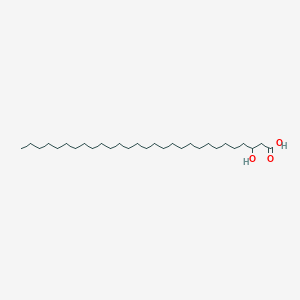
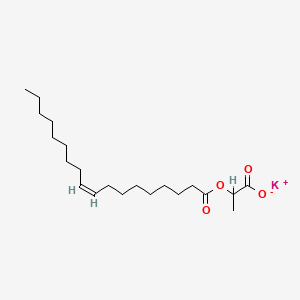
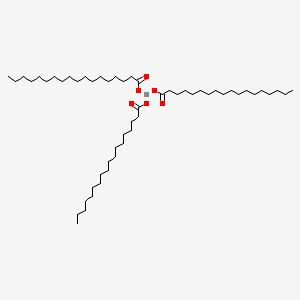
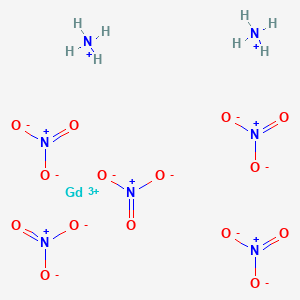

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
